molecular formula C18H25N3O3S B2507534 2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2379997-40-5

2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2507534
CAS No.: 2379997-40-5
M. Wt: 363.48
InChI Key: LMYJFEWDHPXOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a thian-4-yl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c19-11-16-3-6-20-18(10-16)24-14-17-2-1-7-21(13-17)12-15-4-8-25(22,23)9-5-15/h3,6,10,15,17H,1-2,4-5,7-9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYJFEWDHPXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCS(=O)(=O)CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine and pyridine rings, followed by the introduction of the thian-4-yl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives.

Scientific Research Applications

2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of new pharmaceuticals or as a tool for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride
  • 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.